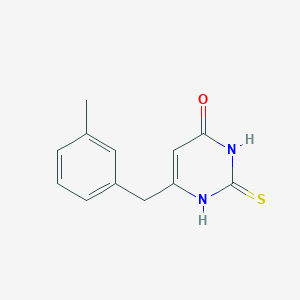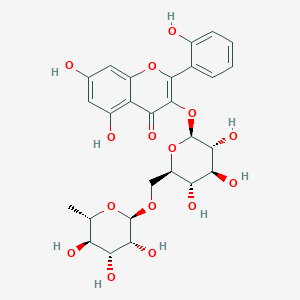
Dehydroxy Bromocelecoxib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroxy Bromocelecoxib is a chemical compound with the molecular formula C₁₇H₁₃BrF₃N₃O₂S and a molecular weight of 460.27 g/mol . It is a derivative of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme . This compound is primarily used in research settings, particularly in the fields of proteomics and analytical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroxy Bromocelecoxib involves several steps, starting with the bromination of a precursor molecule. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) . The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .
Análisis De Reacciones Químicas
Types of Reactions
Dehydroxy Bromocelecoxib undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like or .
Reduction: Commonly uses reducing agents such as or .
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Dehydroxy Bromocelecoxib has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in quality control and analytical studies during the commercial production of Celecoxib.
Mecanismo De Acción
The mechanism of action of Dehydroxy Bromocelecoxib is similar to that of Celecoxib. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, thereby reducing the production of prostaglandins that cause inflammation and pain . The compound binds to the active site of the COX-2 enzyme, blocking its activity and leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: The parent compound, known for its selective COX-2 inhibition.
Rofecoxib: Another COX-2 inhibitor with similar anti-inflammatory properties.
Valdecoxib: A COX-2 inhibitor used for the treatment of arthritis and pain.
Uniqueness
Dehydroxy Bromocelecoxib is unique due to its specific bromination, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Celecoxib . This modification can potentially lead to variations in its efficacy and safety profile, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C17H13BrF3N3O2S |
|---|---|
Peso molecular |
460.3 g/mol |
Nombre IUPAC |
4-[5-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H13BrF3N3O2S/c18-10-11-1-3-12(4-2-11)15-9-16(17(19,20)21)23-24(15)13-5-7-14(8-6-13)27(22,25)26/h1-9H,10H2,(H2,22,25,26) |
Clave InChI |
MRBRJRAADVUUOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CBr)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)





![benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13437589.png)
![1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene](/img/structure/B13437593.png)
![1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-](/img/structure/B13437595.png)




